REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:12]([O-])=O.N1CCC[CH2:16]1.COC(OC)N(C)C>CN(C=O)C>[F:9][C:8]([F:11])([F:10])[C:7]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:2]=1[CH:1]=[CH:16][NH:12]2
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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CC1=C(C=CC=C1C(F)(F)F)[N+](=O)[O-]
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Name
|
|
Quantity
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4.44 mL
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Type
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reactant
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Smiles
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N1CCCC1
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Name
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|
Quantity
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19.8 mL
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Type
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reactant
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Smiles
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COC(N(C)C)OC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was partitioned between Et2O/H2O
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Type
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CUSTOM
|
Details
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the layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with Et2O (×3)
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Type
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WASH
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Details
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Combined organics were washed (H2O, brine)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in THF/MeOH (1:1, 200 mL)
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Type
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CUSTOM
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Details
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transferred to a 3-necked flask
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Type
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CUSTOM
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Details
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equipped with an overhead stirrer
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Type
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TEMPERATURE
|
Details
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reflux condenser
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Type
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ADDITION
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Details
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addition funnel
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Type
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ADDITION
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Details
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Raney-Ni (Raney® 2800 slurry in water, 10 g) was added in one portion
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Type
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CUSTOM
|
Details
|
the entire apparatus was thoroughly flushed with N2
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Type
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ADDITION
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Details
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a solution of hydrazine monohydrate (8 mL) in THF/MeOH (1:1, 20 mL) was added dropwise over 1 h
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Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated at 60° C. for 1 h
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
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cooled
|
Type
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FILTRATION
|
Details
|
filtered through a pad of Celite®
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between Et2O/H2O
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O (×3)
|
Type
|
WASH
|
Details
|
Combined organics were washed (10% HCl, H2O, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C2C=CNC2=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |